molecular formula C9H9Cl2NO2 B1266266 2-Amino-3-(3,5-dichlorophenyl)propanoic acid CAS No. 93930-25-7

2-Amino-3-(3,5-dichlorophenyl)propanoic acid

Cat. No. B1266266
CAS RN: 93930-25-7
M. Wt: 234.08 g/mol
InChI Key: UAODYKLBUMXKDC-QMMMGPOBSA-N
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Description

“2-Amino-3-(3,5-dichlorophenyl)propanoic acid” is a chemical compound with the molecular formula C9H9Cl2NO2 . It is also known by its CAS number 128833-97-6 .


Molecular Structure Analysis

The molecular structure of “2-Amino-3-(3,5-dichlorophenyl)propanoic acid” consists of a propanoic acid backbone with an amino group at the 2-position and a 3,5-dichlorophenyl group at the 3-position . The molecular weight of the compound is 234.08 .


Physical And Chemical Properties Analysis

“2-Amino-3-(3,5-dichlorophenyl)propanoic acid” is a solid at room temperature . Its melting point is between 102-104 degrees Celsius .

Scientific Research Applications

Fluorescence Derivatisation

2-Amino-3-(3,5-dichlorophenyl)propanoic acid has applications in fluorescence derivatization. Frade et al. (2007) demonstrated its use in coupling with the amino groups of various amino acids to produce strongly fluorescent derivatives, useful in biological assays Frade et al..

Potential GABA B Receptor Antagonists

The compound's analogs have been studied for their role as GABA B receptor antagonists. Abbenante et al. (1997) synthesized lower homologues of baclofen and found that the chlorinated acids acted as weak specific antagonists of GABA at the GABAB receptor Abbenante et al..

Molecular Docking and Vibrational Studies

Molecular docking and vibrational studies of related dichlorophenyl amino acids have been conducted. Vanasundari et al. (2018) investigated the spectroscopic and structural aspects of these compounds, highlighting their potential in biological activities, including their inhibitory action on Placenta growth factor Vanasundari et al..

Asymmetric Hydrogenation Studies

O'reilly et al. (1990) studied asymmetric hydrogenation of derivatives of 2-amino-3-(3,5-dichlorophenyl)propanoic acid, focusing on the synthesis of optically pure isoquinolinecarboxylic acid O'reilly et al..

Heterocyclic Compounds Synthesis

Sayed et al. (2003) explored the use of a derivative in the synthesis of new heterocyclic compounds with potential biological activity Sayed et al..

Polymorphism in Pharmaceutical Compounds

Vogt et al. (2013) characterized polymorphic forms of a pharmaceutical compound related to 2-amino-3-(3,5-dichlorophenyl)propanoic acid, providing insights into its structural variations Vogt et al..

Structural Characterization of Derivatives

Shuang-hu (2014) synthesized and structurally characterized derivatives, demonstrating their potential for further chemical analysis and applications Shuang-hu.

Nonlinear Optical Materials

Further research by Vanasundari et al. (2017) on the spectroscopic properties of butanoic acid derivatives indicated their suitability as nonlinear optical materials Vanasundari et al..

Intermediates in Synthesis of Biologically Active Compounds

Orlinskii (1996) discussed the role of 3-(aminothiocarbonylthio)propanoic acids, related to 2-amino-3-(3,5-dichlorophenyl)propanoic acid, as intermediates in the synthesis of biologically active compounds Orlinskii.

Safety And Hazards

The compound is classified as potentially harmful if swallowed or in contact with skin and eyes . It is recommended to handle it with appropriate personal protective equipment and avoid breathing its dust or mist .

properties

IUPAC Name

2-amino-3-(3,5-dichlorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO2/c10-6-1-5(2-7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAODYKLBUMXKDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-(3,5-dichlorophenyl)propanoic acid

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